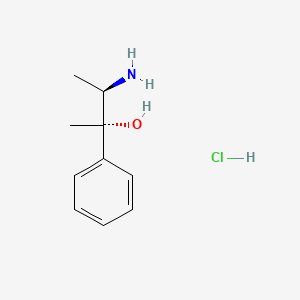
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine
Übersicht
Beschreibung
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine is a chemical compound with the molecular formula C10H7Cl2N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science . This compound is characterized by the presence of a benzyloxy group and two chlorine atoms attached to a triazine ring, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with benzyl alcohol. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to facilitate the substitution reaction . The reaction conditions usually involve heating the mixture to a temperature range of 70-80°C in a suitable solvent like dioxane or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound follows a similar synthetic route but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified using techniques like recrystallization or column chromatography to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, alcohols, or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The benzyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazine derivatives can be obtained.
Hydrolysis Products: The hydrolysis of the benzyloxy group yields benzyl alcohol and the corresponding triazine derivative.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-4,6-dichloro-1,3,5-triazine has found applications in several scientific research areas:
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the triazine ring are highly electrophilic, making them susceptible to nucleophilic attack. This property allows the compound to modify biological macromolecules such as proteins and nucleic acids, potentially leading to therapeutic effects . The benzyloxy group can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in the synthesis of melamine and its derivatives.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Used as a coupling agent in peptide synthesis.
2,4-Dichloro-6-phenyl-1,3,5-triazine: An important intermediate in the production of agrochemicals and pharmaceuticals.
Uniqueness: 2-(benzyloxy)-4,6-dichloro-1,3,5-triazine stands out due to its unique combination of a benzyloxy group and two chlorine atoms, which confer distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of a wide range of chemical products and a promising candidate for further research in various scientific fields .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-phenylmethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRMYBCLLKQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275345 | |
| Record name | 2-benzyloxy-4,6-dichloro-[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30886-24-9 | |
| Record name | 2-benzyloxy-4,6-dichloro-[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
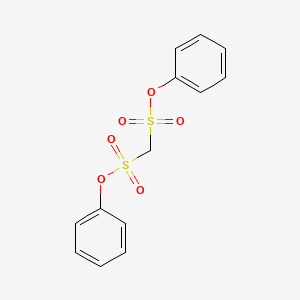
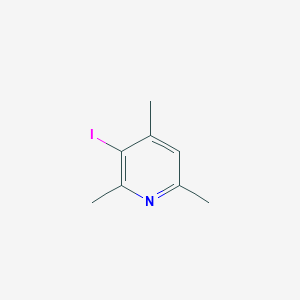

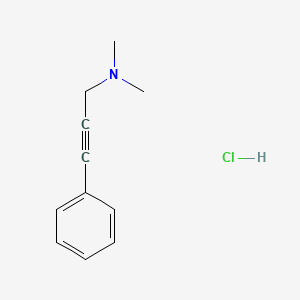
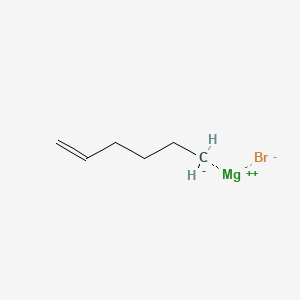
![Benzenamine, N,N-diethyl-4-[(4-methoxyphenyl)azo]-](/img/structure/B1654971.png)
![n,n-Diethyl-4-[(e)-(4-methylphenyl)diazenyl]aniline](/img/structure/B1654973.png)
![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)
![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)



